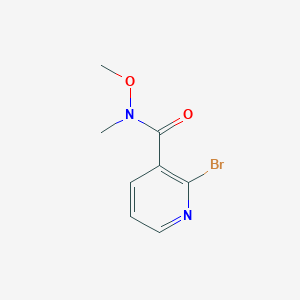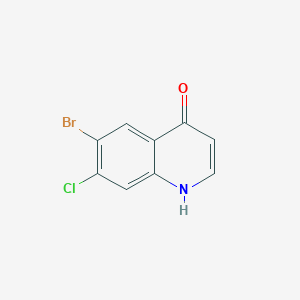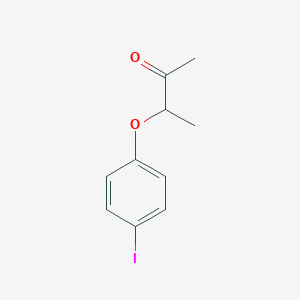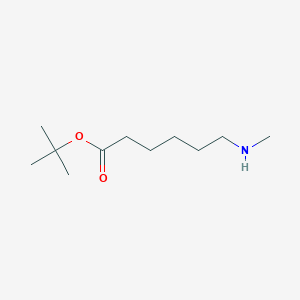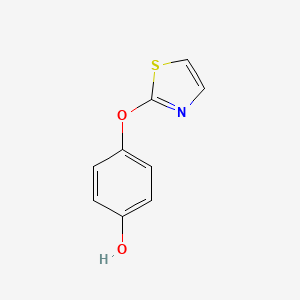
4-(1,3-噻唑-2-氧基)苯酚
描述
4-(1,3-Thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
科学研究应用
4-(1,3-Thiazol-2-yloxy)phenol has a wide range of scientific research applications:
作用机制
Target of Action
Thiazole derivatives, which include 4-(1,3-thiazol-2-yloxy)phenol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of thiazole derivatives suggest that they may be influenced by a variety of environmental factors .
生化分析
Biochemical Properties
4-(1,3-Thiazol-2-yloxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-(1,3-Thiazol-2-yloxy)phenol, have been shown to exhibit antioxidant properties by interacting with enzymes that neutralize free radicals . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-(1,3-Thiazol-2-yloxy)phenol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress responses, thereby protecting cells from damage . Furthermore, 4-(1,3-Thiazol-2-yloxy)phenol may impact cellular metabolism by interacting with metabolic enzymes, altering the production and utilization of energy within cells .
Molecular Mechanism
At the molecular level, 4-(1,3-Thiazol-2-yloxy)phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation . Additionally, 4-(1,3-Thiazol-2-yloxy)phenol may induce changes in gene expression by interacting with transcription factors, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Thiazol-2-yloxy)phenol can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including 4-(1,3-Thiazol-2-yloxy)phenol, can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may also form, potentially altering the compound’s effects on cells .
Dosage Effects in Animal Models
The effects of 4-(1,3-Thiazol-2-yloxy)phenol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(1,3-Thiazol-2-yloxy)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. For instance, this compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for regulating the compound’s bioavailability and overall biological activity.
Transport and Distribution
The transport and distribution of 4-(1,3-Thiazol-2-yloxy)phenol within cells and tissues are essential for its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of 4-(1,3-Thiazol-2-yloxy)phenol within different tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(1,3-Thiazol-2-yloxy)phenol is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(1,3-Thiazol-2-yloxy)phenol may localize to the mitochondria, where it can influence energy production and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
准备方法
The synthesis of 4-(1,3-Thiazol-2-yloxy)phenol typically involves the reaction of 2-chlorothiazole with phenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
4-(1,3-Thiazol-2-yloxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The phenolic hydroxyl group makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Major products formed from these reactions include substituted phenols and quinones, which have significant applications in the chemical industry.
相似化合物的比较
4-(1,3-Thiazol-2-yloxy)phenol can be compared with other thiazole derivatives such as:
4-Methoxy-3-{2-[N’-(1-pyridin-3-yl-ethylidene)-hydrazino]-thiazol-4-yl}-phenol: This compound shows high biological activity and is used in similar applications.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of 4-(1,3-Thiazol-2-yloxy)phenol lies in its specific structure, which provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
属性
IUPAC Name |
4-(1,3-thiazol-2-yloxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-7-1-3-8(4-2-7)12-9-10-5-6-13-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCXHVRYLGJATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


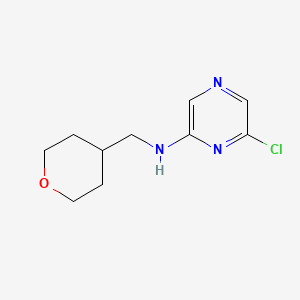

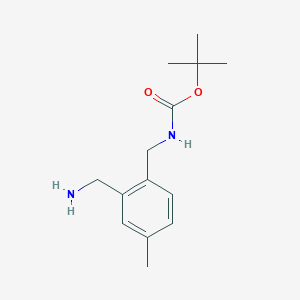
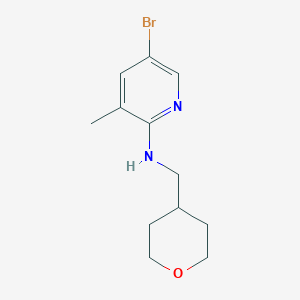
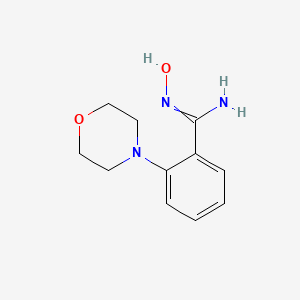
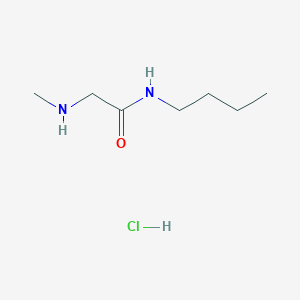
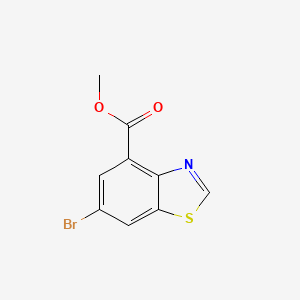
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)
